N-{3-[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}furan-2-carboxamide
Description
This compound is a heterocyclic small molecule featuring a 1,2,3-triazole core fused with a 1,2,4-thiadiazole ring, substituted with a 4-bromophenyl group at position 1 and a methyl group at position 3. The thiadiazole ring is further linked to a furan-2-carboxamide moiety. Its molecular formula is C₁₇H₁₂BrN₅O₂S, with a molecular weight of 449.33 g/mol.
Properties
IUPAC Name |
N-[3-[1-(4-bromophenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrN6O2S/c1-9-13(20-22-23(9)11-6-4-10(17)5-7-11)14-18-16(26-21-14)19-15(24)12-3-2-8-25-12/h2-8H,1H3,(H,18,19,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQSHOYBLSQBBMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)Br)C3=NSC(=N3)NC(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrN6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Molecular Properties
Key analogs include benzamide derivatives and halogen-substituted triazole-thiadiazole compounds. A detailed comparison is provided in Table 1.
Table 1: Structural and Molecular Comparison
Key Observations:
Substituent Effects: The 4-bromophenyl group in the target compound increases molecular weight and lipophilicity compared to the 3-methoxyphenyl analog (Table 1, Entry 2). Replacing furan-2-carboxamide (target compound) with benzamide (Entry 2) alters electronic properties; furan’s oxygen may engage in hydrogen bonding, while benzamide’s aromaticity could enhance π-π stacking .
Halogen Impact :
- The 5-bromo-thiophene sulfonamide (Entry 3) shares a bromine atom but differs in core structure (thiophene vs. triazole-thiadiazole). Bromine’s electron-withdrawing effect may modulate target affinity in both compounds .
Q & A
Q. What are the optimal synthetic routes and critical reaction conditions for preparing this compound?
The synthesis involves multi-step organic reactions, including cyclization and coupling steps. Key considerations include:
- Temperature control : Reactions often require precise thermal conditions (e.g., reflux in ethanol or DMF) to avoid side products.
- pH sensitivity : Acidic or basic conditions may influence the stability of intermediates, such as triazole or thiadiazole rings .
- Catalyst selection : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is commonly used for triazole formation . Purification typically employs column chromatography or recrystallization to achieve >95% purity.
Q. Which spectroscopic techniques are most effective for structural confirmation?
- NMR spectroscopy : 1H and 13C NMR are critical for verifying the connectivity of the triazole, thiadiazole, and furan moieties. For example, the 4-bromophenyl group shows distinct aromatic proton splitting patterns, while the methyl group on the triazole ring appears as a singlet near δ 2.5 ppm .
- Mass spectrometry (HRMS) : Accurate mass measurements confirm the molecular formula (e.g., [M+H]+ ion matching C17H12BrN5O2S) .
Q. How can researchers ensure reproducibility in synthesizing this compound?
- Document reaction parameters (solvent purity, inert gas atmosphere for moisture-sensitive steps).
- Use standardized protocols for intermediate characterization (e.g., TLC monitoring) and validate purity via HPLC .
Advanced Research Questions
Q. What strategies resolve contradictions in crystallographic data during structural refinement?
- SHELXL refinement : Employ twin refinement for twinned crystals or use restraints for disordered regions (e.g., bromophenyl group rotation). Validate with R-factor convergence (<5%) and electron density maps .
- ORTEP-3 visualization : Analyze bond angles and torsion angles to identify deviations from ideal geometry, such as the dihedral angle between the thiadiazole and triazole planes (~15–20°) .
Q. How does computational modeling predict the compound’s interaction with biological targets?
- Molecular docking (AutoDock/Vina) : Simulate binding to enzymes (e.g., kinase ATP-binding pockets) using the triazole-thiadiazole core as a hydrogen-bond acceptor. Validate with MD simulations to assess stability .
- QSAR studies : Correlate substituent effects (e.g., bromine’s electron-withdrawing nature) with activity trends against cancer cell lines .
Q. What methodologies address discrepancies in biological assay results?
- Dose-response validation : Repeat assays with freshly prepared DMSO stock solutions to avoid aggregation artifacts.
- Off-target profiling : Use kinase selectivity panels to confirm specificity, as the thiadiazole moiety may interact with cysteine residues .
Q. How can X-ray crystallography elucidate polymorphic forms?
- Screen crystallization solvents (e.g., DMSO/water vs. acetonitrile) to isolate different polymorphs.
- Compare unit cell parameters (e.g., space group P21/c vs. P-1) and hydrogen-bonding networks using Mercury software .
Methodological Considerations
Q. What analytical workflows optimize reaction yield and scalability?
- DoE (Design of Experiments) : Vary solvent ratios, catalyst loading, and temperature to identify optimal conditions (e.g., 70°C in DMF increases triazole yield by 20%) .
- In-situ monitoring : Use FTIR to track azide (2100 cm⁻¹) and alkyne (3300 cm⁻¹) consumption .
Q. How are stability and degradation profiles assessed under physiological conditions?
- Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (H2O2) conditions, then analyze degradation products via LC-MS .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
